
4-Bromo-7-hydroxypteridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxypteridine-6-carboxylic acid typically involves the bromination of 7-hydroxypteridine-6-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity .
化学反应分析
Types of Reactions
4-Bromo-7-hydroxypteridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted pteridines depending on the nucleophile used.
Oxidation and Reduction: Products include pteridine derivatives with altered oxidation states.
科学研究应用
4-Bromo-7-hydroxypteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-7-hydroxypteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
7-Hydroxypteridine-6-carboxylic acid: Lacks the bromine atom at the 4-position.
4-Chloro-7-hydroxypteridine-6-carboxylic acid: Contains a chlorine atom instead of bromine.
4-Fluoro-7-hydroxypteridine-6-carboxylic acid: Contains a fluorine atom instead of bromine.
Uniqueness
4-Bromo-7-hydroxypteridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives .
属性
分子式 |
C7H3BrN4O3 |
|---|---|
分子量 |
271.03 g/mol |
IUPAC 名称 |
4-bromo-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H3BrN4O3/c8-4-2-5(10-1-9-4)12-6(13)3(11-2)7(14)15/h1H,(H,14,15)(H,9,10,12,13) |
InChI 键 |
SLARUQZQFMSZNK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(C(=N1)Br)N=C(C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


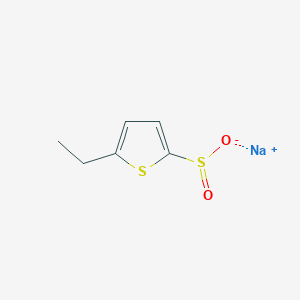
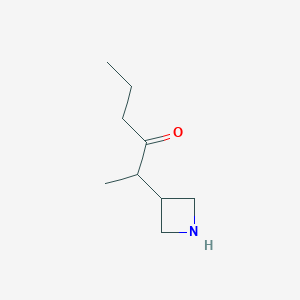
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

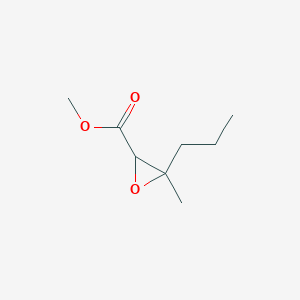

![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)



![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
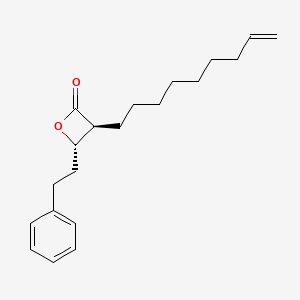
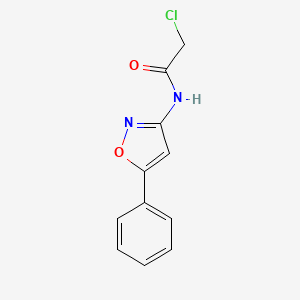
methanol](/img/structure/B13168953.png)
